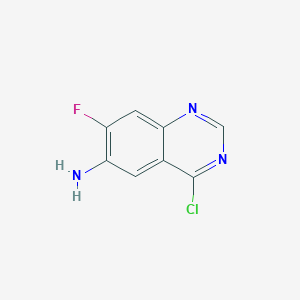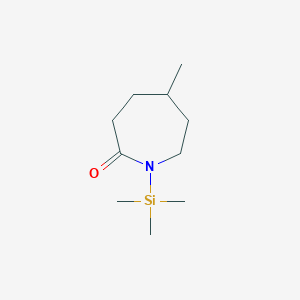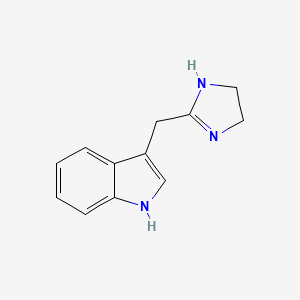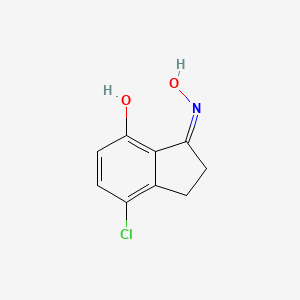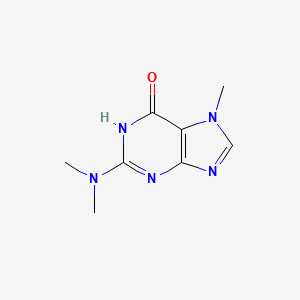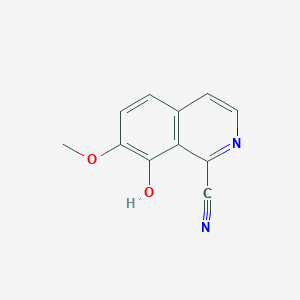
8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a hydroxyl group at the 8th position, a methoxy group at the 7th position, and a carbonitrile group at the 1st position of the isoquinoline ring. The molecular formula of this compound is C11H8N2O2, and it has a molecular weight of 200.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinoline with cyanogen bromide in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The carbonitrile group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to biological targets. The compound can chelate metal ions, which may contribute to its biological activity. Additionally, it can inhibit certain enzymes and interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the methoxy and carbonitrile groups.
7-Methoxyisoquinoline: Similar but lacks the hydroxyl and carbonitrile groups.
1-Cyanoisoquinoline: Similar but lacks the hydroxyl and methoxy groups.
Uniqueness: 8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile is unique due to the presence of all three functional groups (hydroxyl, methoxy, and carbonitrile) on the isoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
8-hydroxy-7-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-9-3-2-7-4-5-13-8(6-12)10(7)11(9)14/h2-5,14H,1H3 |
InChI Key |
WUFHYKPDBAQMCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN=C2C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


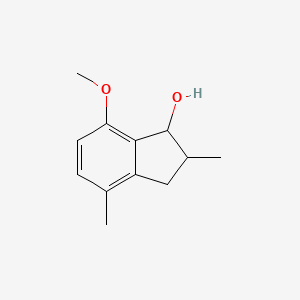
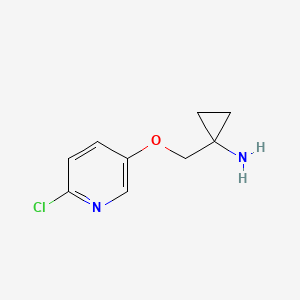
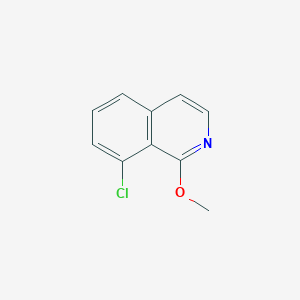
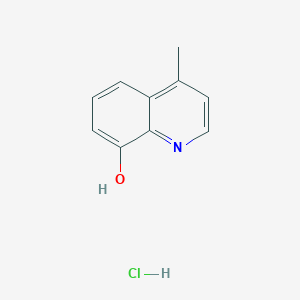
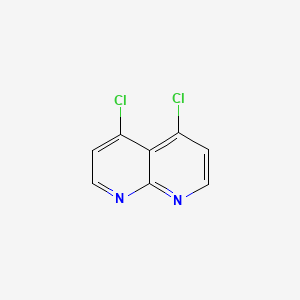
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)
